1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a hydroxycyclopentyl moiety, and a methanesulfonamide group, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Cyclopentylation: The next step involves the formation of the hydroxycyclopentyl moiety, which can be achieved through cyclization reactions.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide include other sulfonamides and fluorinated aromatic compounds. For example:
1-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
1-(4-fluorophenyl)-N-((1-hydroxycyclohexyl)methyl)methanesulfonamide: Similar structure but with a cyclohexyl moiety instead of cyclopentyl, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBODGKFMYJKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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